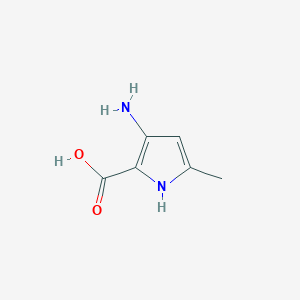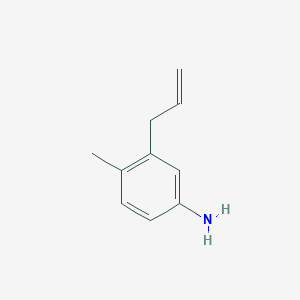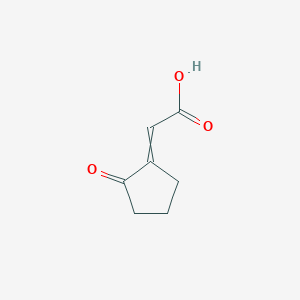
(S)-2-phenylazetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Phenylazetidine is a chiral azetidine derivative characterized by a phenyl group attached to the second carbon of the azetidine ring. Azetidines are four-membered nitrogen-containing heterocycles, and the presence of the phenyl group imparts unique chemical properties to this compound. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can influence its reactivity and interactions with biological systems.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-phenylazetidine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of N-phenylethylamines. This can be achieved using various cyclizing agents under controlled conditions. For instance, the reaction of N-phenylethylamine with a suitable halogenating agent, followed by base-induced cyclization, can yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale methods. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, temperature control, and purification techniques are crucial for scaling up the production while maintaining the enantiomeric purity of the compound.
化学反応の分析
Types of Reactions: (S)-2-phenylazetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amines or other reduced forms.
Substitution: The phenyl group or the azetidine ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and other organic peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
科学的研究の応用
(S)-2-phenylazetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a chiral ligand in asymmetric synthesis.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (S)-2-phenylazetidine involves its interaction with specific molecular targets. The chiral nature of the compound allows it to bind selectively to enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivatives formed from the compound.
類似化合物との比較
2-phenylazetidine: The non-chiral version of the compound.
N-phenylethylamine: A precursor in the synthesis of (S)-2-phenylazetidine.
Azetidine: The parent compound without the phenyl group.
Uniqueness: this compound’s uniqueness lies in its chiral nature and the presence of the phenyl group, which imparts specific reactivity and interaction profiles. This makes it valuable in asymmetric synthesis and as a chiral ligand in various chemical reactions.
特性
分子式 |
C9H11N |
|---|---|
分子量 |
133.19 g/mol |
IUPAC名 |
(2S)-2-phenylazetidine |
InChI |
InChI=1S/C9H11N/c1-2-4-8(5-3-1)9-6-7-10-9/h1-5,9-10H,6-7H2/t9-/m0/s1 |
InChIキー |
CLNGGMJEJSANIE-VIFPVBQESA-N |
異性体SMILES |
C1CN[C@@H]1C2=CC=CC=C2 |
正規SMILES |
C1CNC1C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,7-Dimethyloxazolo[4,5-c]pyridine](/img/structure/B11923172.png)

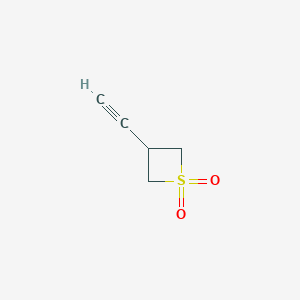
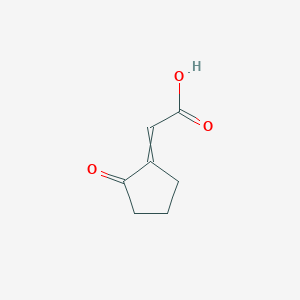

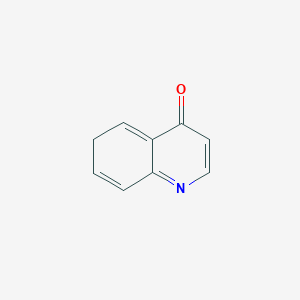
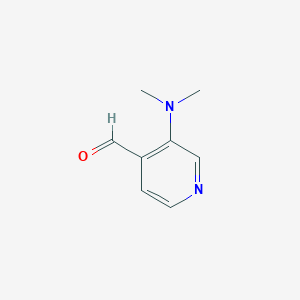

![3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one](/img/structure/B11923219.png)
